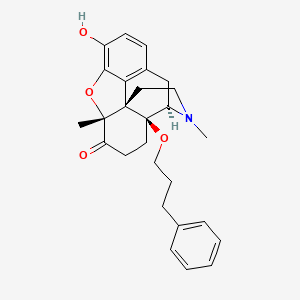

14-Phenylpropoxymetopon

説明

Historical Context of Morphinan (B1239233) Derivative Discovery and Elucidation in Opioid Ligand Research

The journey of morphinan derivative discovery began with the isolation of morphine from opium in 1804. acs.org This landmark event catalyzed the field of alkaloid chemistry and set the stage for over two centuries of research into the chemical modification of this complex molecule. acs.orgacs.org Early efforts in the 20th century focused on simple structural modifications of morphine, leading to the synthesis of clinically used opioids like hydromorphone, oxymorphone, and oxycodone through oxidation of the C-6 hydroxyl group and reduction of the 7-8 double bond. umaryland.edu

A pivotal moment in opioid research was the proposal of opioid receptors in 1954 by Beckett and Casy, based on structure-activity relationship studies of synthetic opiates. mdpi.com This concept was solidified in 1973 with the identification of high-affinity, stereospecific binding sites for opiates in the brain. mdpi.com The subsequent discovery of endogenous opioid peptides, such as enkephalins, endorphins, and dynorphins, further illuminated the complex signaling pathways these receptors mediate. mdpi.com

A significant breakthrough in the design of novel morphinans came from the realization that modifications at the 14-position of the morphinan skeleton could lead to a wide array of pharmacological activities. nih.govd-nb.info While naturally occurring opioids like morphine are unsubstituted at this position, synthetic strategies to functionalize this site have yielded compounds with dramatically altered properties. d-nb.infonih.gov The introduction of a hydroxyl group at position 14, as seen in oxymorphone, was an early and important modification. Subsequent research demonstrated that converting this hydroxyl group to an ether, specifically a methoxy (B1213986) group to create 14-O-methyloxymorphone, significantly increased mu-opioid receptor (MOR) binding affinity and antinociceptive potency compared to the parent compound. nih.govnih.gov This discovery opened a new chapter in opioid research, focusing on 14-oxygenated morphinans as a promising class of analgesics. d-nb.info

The Emergence of 14-Phenylpropoxymetopon as a Subject of Advanced Pharmacological Inquiry

Building on the foundation of 14-alkoxymorphinans, researchers sought to explore the impact of larger and more complex ether substituents at the 14-position. This line of inquiry led to the synthesis and evaluation of this compound (PPOM). drugbank.comnih.gov PPOM is a derivative of 14-methoxymetopon (B146635), which itself is a potent and selective MOR agonist. drugbank.com The defining structural feature of PPOM is the replacement of the 14-methoxy group with a significantly larger phenylpropoxy group. drugbank.comnih.gov

The initial pharmacological evaluation of this compound revealed it to be an exceptionally potent analgesic agent. drugbank.comnih.govacs.org In preclinical studies, it demonstrated antinociceptive potencies that were orders of magnitude greater than morphine and even surpassed that of etorphine, a highly potent opioid used in veterinary medicine. drugbank.comnih.gov This remarkable potency immediately positioned this compound as a compound of significant scientific interest.

A key finding in the pharmacological profile of this compound is its non-selective binding to the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). drugbank.comnih.gov Unlike its more selective precursor, 14-methoxymetopon, this compound exhibits high, subnanomolar binding affinities for all three receptors. drugbank.com This lack of selectivity, conferred by the 14-phenylpropoxy substituent, represents a profound alteration of its pharmacological profile and a departure from the targeted selectivity often sought in drug design. drugbank.com

The following table details the opioid receptor binding affinities of this compound and related compounds.

| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |

| This compound (PPOM) | 0.10 - 0.25 | 0.10 - 0.25 | 0.10 - 0.25 |

| 14-Methoxymetopon | 0.15 - 0.43 | 13.3 | 25.2 |

| Morphine | 1.92 | 850 | 400 |

| Etorphine | ~2.0 (in tail-flick) | - | - |

| Data compiled from multiple sources. nih.govdrugbank.com |

The antinociceptive potency of this compound has been demonstrated in various animal models of pain. The table below summarizes its potency in comparison to other well-known opioids.

| Compound | Tail-Flick Test ED50 (µg/kg, s.c. in mice) | Hot-Plate Test ED50 (µg/kg, s.c. in mice) | PPQ Writhing Test ED50 (µg/kg, s.c. in mice) |

| This compound (PPOM) | 0.08 - 0.10 | ~0.2 | ~0.09 |

| Etorphine | 2.0 | - | - |

| 14-Methoxymetopon | 30 | 30 | 9.0 |

| Morphine | 1920 | 850 | 400 |

| Data compiled from multiple sources. drugbank.com |

Rationale for Continued Academic Investigation into Novel Opioid Ligand Architectures

The ongoing opioid crisis, characterized by high rates of addiction and overdose deaths associated with prescription analgesics, underscores the urgent need for safer and more effective pain management strategies. nih.gov This has provided a powerful impetus for academic and pharmaceutical research into novel opioid ligand architectures. nih.gov The primary goal is to design new analgesics with improved pharmacological profiles, specifically seeking to separate the desired analgesic effects from the detrimental side effects.

One of the key strategies in modern opioid research is the concept of "biased agonism" or "functional selectivity". This approach aims to develop ligands that preferentially activate one intracellular signaling pathway over another at the same receptor. For the µ-opioid receptor, it is hypothesized that activation of the G-protein signaling pathway leads to analgesia, while the β-arrestin pathway is associated with adverse effects like respiratory depression and tolerance. nih.gov Designing ligands that are biased towards G-protein activation is a major focus of current research. nih.gov

Furthermore, the development of multifunctional ligands, which can interact with multiple receptor targets simultaneously, is another promising avenue. For instance, ligands that combine µ-opioid agonism with delta-opioid antagonism or other receptor activities may offer a better therapeutic window. The non-selective, high-potency profile of compounds like this compound, while not fitting the biased agonist model, provides valuable structure-activity relationship data for the design of such multifunctional ligands. drugbank.com

The elucidation of the crystal structures of opioid receptors has been a monumental breakthrough, providing unprecedented insight into the molecular interactions between ligands and their binding sites. This structural information is now being used for structure-based drug design, allowing for a more rational approach to creating novel opioid architectures with desired pharmacological properties. nih.gov The continued investigation of highly potent and structurally unique compounds like this compound is crucial for validating and refining these computational models.

Structure

2D Structure

3D Structure

特性

分子式 |

C27H31NO4 |

|---|---|

分子量 |

433.5 g/mol |

IUPAC名 |

(4R,4aS,7aR,12bR)-9-hydroxy-3,7a-dimethyl-4a-(3-phenylpropoxy)-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C27H31NO4/c1-25-22(30)12-13-27(31-16-6-9-18-7-4-3-5-8-18)21-17-19-10-11-20(29)24(32-25)23(19)26(25,27)14-15-28(21)2/h3-5,7-8,10-11,21,29H,6,9,12-17H2,1-2H3/t21-,25+,26+,27-/m1/s1 |

InChIキー |

YLXOHYYZBORDAJ-NVSKSXHLSA-N |

異性体SMILES |

C[C@]12C(=O)CC[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)OCCCC6=CC=CC=C6 |

正規SMILES |

CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OCCCC6=CC=CC=C6 |

同義語 |

14-phenylpropoxymetopon |

製品の起源 |

United States |

Molecular Pharmacology of 14 Phenylpropoxymetopon: Receptor Interactions and Cellular Mechanisms

Opioid Receptor Binding Affinity and Selectivity Profiling in vitro

The interaction of 14-Phenylpropoxymetopon with opioid receptors has been extensively studied, revealing a high affinity across multiple receptor subtypes. nih.govacs.org Unlike more selective opioids, PPOM demonstrates a nonselective binding profile, with potent interactions at mu (μ), delta (δ), and kappa (κ) opioid receptors. researchgate.netacs.org

Mu-Opioid Receptor (MOP/μOR) Interactions

This compound exhibits exceptionally high affinity for the mu-opioid receptor (MOP/μOR). acs.orgnih.gov The introduction of a 14-phenylpropoxy group to the morphinan (B1239233) scaffold is a key structural feature that contributes to this potent binding. researchgate.netnih.gov Studies have shown that this modification significantly enhances the affinity for the μOR, contributing to the compound's powerful analgesic effects. acs.orgmdpi.com

Delta-Opioid Receptor (DOP/δOR) Interactions

Similarly to its interaction with the mu-opioid receptor, this compound displays a marked increase in binding affinity for the delta-opioid receptor (DOP/δOR). nih.govacs.orgresearchgate.net This enhanced affinity at the δOR, along with its potent μOR interaction, contributes to its non-selective profile. nih.govacs.org

Kappa-Opioid Receptor (KOP/κOR) Interactions

The 14-phenylpropoxy substitution also leads to a significant increase in affinity for the kappa-opioid receptor (KOP/κOR). nih.govacs.orgresearchgate.net This interaction at the κOR further underscores the compound's lack of selectivity among the classical opioid receptors. nih.govacs.org

Quantitative Radioligand Binding Assays and Data Analysis

Radioligand binding assays have been instrumental in quantifying the affinity of this compound for opioid receptors. These assays typically utilize brain membrane preparations and specific radiolabeled ligands to determine the inhibition constant (Ki) of the compound. The data consistently show subnanomolar Ki values for PPOM at all three opioid receptor types, confirming its high-affinity binding. acs.org For instance, one study reported Ki values of 0.20 nM at the μ receptor, 0.14 nM at the δ receptor, and 0.40 nM at the κ receptor. nih.gov

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound

| Compound | Mu-Opioid Receptor (μOR) | Delta-Opioid Receptor (δOR) | Kappa-Opioid Receptor (κOR) |

| This compound | 0.20 | 0.14 | 0.40 |

This table presents the inhibition constants (Ki) of this compound at the three main opioid receptors, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.

Agonist Efficacy and Functional Activity in Opioid Receptor Systems in vitro

Beyond its high binding affinity, this compound demonstrates potent agonist activity at opioid receptors. nih.govresearchgate.net This means that upon binding, it activates the receptor and initiates a cellular response. wikipedia.org

G-Protein Coupled Receptor (GPCR) Activation Assays (e.g., [35S]GTPγS binding)

The functional activity of this compound as an agonist has been confirmed using [35S]GTPγS binding assays. nih.gov This assay measures the activation of G-proteins, which are intracellular signaling molecules coupled to opioid receptors. frontiersin.org Studies have shown that in the presence of this compound, there is a significant increase in [35S]GTPγS binding, indicating robust G-protein activation. researchgate.netacs.org Research has characterized it as a partial agonist at mu and delta receptors, with some partial agonist activity also noted at the kappa receptor. researchgate.net

Table 2: Functional Activity of this compound in [35S]GTPγS Binding Assay

| Receptor | Functional Activity |

| Mu-Opioid Receptor (μOR) | Partial Agonist |

| Delta-Opioid Receptor (δOR) | Partial Agonist |

| Kappa-Opioid Receptor (κOR) | Partial Agonist |

This table summarizes the functional activity of this compound at the three main opioid receptors as determined by [35S]GTPγS binding assays.

Cellular Signaling Pathways Modulated by this compound

Receptor Bias and Ligand-Dependent Signaling

The concept of receptor bias, or functional selectivity, where a ligand can preferentially activate one signaling pathway over another (e.g., G protein signaling versus β-arrestin recruitment), is a critical area of modern pharmacology. This is particularly relevant for opioid research, as biased agonists hold the potential for developing analgesics with fewer side effects. Despite the high potency of this compound, there is a notable absence of published studies specifically investigating its biased agonism profile.

Characterization of G-Protein Bias in in vitro Models

A thorough search of scientific databases reveals a lack of specific in vitro studies designed to characterize the G-protein bias of this compound. Such studies would typically involve comparative assays measuring G-protein activation (e.g., [³⁵S]GTPγS binding assays) and β-arrestin recruitment (e.g., BRET or FRET-based assays) in response to the compound. The generation of bias plots and the calculation of bias factors relative to a reference agonist would be necessary to quantify its functional selectivity. At present, no such data for this compound has been published.

To illustrate the type of data that is currently absent for this compound, a hypothetical data table for G-protein bias characterization is presented below.

| Assay | EC₅₀ (nM) | Eₘₐₓ (%) |

| G-Protein Activation ([³⁵S]GTPγS) | Data Not Available | Data Not Available |

| β-Arrestin 2 Recruitment | Data Not Available | Data Not Available |

| This table represents a template for the type of in vitro data required to characterize G-protein bias, which is not currently available for this compound in the public domain. |

Implications of Receptor Bias for Molecular Mechanism Research

Without experimental data on the receptor bias of this compound, any discussion of its implications for molecular mechanism research remains speculative. The potential for biased agonism at the µ-opioid receptor has significant implications for drug development. A G protein-biased µ-opioid agonist, for example, is hypothesized to produce robust analgesia with a reduced propensity for inducing respiratory depression and constipation, which are thought to be mediated, at least in part, by β-arrestin signaling.

The elucidation of this compound's bias profile would be a critical step in understanding its molecular mechanism of action. If it were found to be a G protein-biased agonist, this could provide a molecular explanation for its potent analgesic effects. Conversely, if it were a balanced or β-arrestin-biased agonist, this would have different implications for its pharmacological profile and potential for side effects. Future research in this area is necessary to move beyond speculation and to fully characterize the molecular pharmacology of this potent opioid.

Structure Activity Relationship Sar Studies of 14 Phenylpropoxymetopon and Its Analogues

Influence of the 14-Phenylpropoxy Moiety on Opioid Receptor Binding and Functional Profile

The introduction of a 14-phenylpropoxy group into the morphinan (B1239233) structure has a profound effect on its pharmacological profile. This substitution significantly enhances the binding affinity at the mu-opioid receptor (MOR) and also leads to notable increases in affinity at the delta (DOR) and kappa (KOR) opioid receptors. researchgate.net This suggests that the substituent at the 14-position plays a crucial role in the way these ligands interact with all three major opioid receptor types. researchgate.net

Functionally, compounds with the 14-phenylpropoxy moiety, including 14-phenylpropoxymetopon (PPOM), generally act as potent partial agonists at both mu and delta receptors in [³⁵S]GTPγS binding assays. researchgate.net Some analogues within this series have demonstrated kappa-receptor antagonism, while others show partial agonism at this receptor. researchgate.net The presence of the 14-phenylpropoxy group is consistently associated with exceptionally high antinociceptive potency, often surpassing that of highly potent opioids like etorphine. researchgate.netnih.gov

When compared to 14-alkoxymorphinans, such as 14-O-methyloxymorphone and 14-methoxymetopon (B146635), the introduction of a larger arylalkyl substituent like phenylpropoxy at the 14-position leads to a significant increase in analgesic potency. researchgate.net While 14-alkoxymorphinans themselves are potent analgesics, the 14-arylalkoxy substitution appears to further enhance this activity. acs.org For instance, PPOM exhibits a much greater antinociceptive potency than 14-methoxymetopon. nih.gov

The length and nature of the substituent at position 14 are critical for opioid receptor binding affinity. researchgate.netacs.org Studies have shown that while a 14-methoxy group can increase affinity compared to a 14-hydroxy group, the introduction of a 14-phenylpropoxy group results in a dramatic increase in affinity at all three opioid receptor types. researchgate.netnih.gov This suggests a more favorable interaction with the receptors is achieved with the larger, more complex arylalkyl group. nih.gov

A key consequence of introducing the 14-phenylpropoxy group is a significant alteration in opioid receptor selectivity. While many 14-alkoxymorphinans, like 14-methoxymetopon, exhibit high selectivity for the mu-opioid receptor, the presence of the 14-phenylpropoxy moiety tends to produce non-selective ligands with high affinity for all three opioid receptor types (mu, delta, and kappa). researchgate.netnih.govnih.gov

For example, the substitution of the 14-methoxy group in 14-O-methyloxymorphone with a 14-O-phenylpropyl group in 14-O-phenylpropyloxymorphone (POMO) leads to a complete loss of mu-receptor selectivity, with the compound displaying very high affinity for mu, delta, and kappa receptors. uniroma1.it Similarly, PPOM, while having extremely high affinity for the mu receptor, also shows subnanomolar affinity for delta and kappa receptors, resulting in a loss of mu-receptor selectivity. researchgate.netmdpi.com This indicates that the 14-phenylpropoxy group introduces interactions that are favorable across all three receptor types, thereby diminishing the selectivity observed with smaller alkoxy substituents. acs.org

Impact of N-Substituent Variations on Pharmacological Profile

The substituent at the nitrogen atom (N-17) of the morphinan skeleton is traditionally a key determinant of a compound's agonist or antagonist properties. However, in the 14-phenylpropoxymorphinan series, this relationship is altered. The potent agonist activity conferred by the 14-phenylpropoxy group often overrides the typical effects of N-substituents like cyclopropylmethyl or allyl, which usually lead to antagonist or mixed agonist-antagonist profiles. wikipedia.org

Studies have shown that N-cyclopropylmethyl or N-allyl analogues of this compound retain potent agonist activity. acs.orgwikipedia.org This is a significant deviation from the established SAR in other morphinan series, where these N-substituents are hallmarks of antagonists like naltrexone (B1662487) and naloxone. acs.org The nature of the substituent at position 14, particularly the bulky and lipophilic 14-phenylpropoxy group, appears to have a dominant influence on the functional profile of the molecule, enabling potent agonism regardless of the N-substituent. nih.gov

For instance, replacing the N-methyl group with a cyclopropylmethyl group in 14-phenylpropoxy-substituted morphinans does not cause major changes in binding affinity and selectivity, with compounds showing high affinity for all three opioid receptors. acs.orgnih.gov This is in contrast to morphinans with smaller C-14 substituents, where an N-cyclopropylmethyl group typically reduces mu-receptor selectivity by increasing affinity for delta and kappa receptors. nih.gov

Role of Modifications at other Positions (e.g., C-5, C-6, C-3) on Receptor Interactions

Modifications at other positions of the morphinan scaffold in conjunction with the 14-phenylpropoxy group also influence the pharmacological profile.

C-5 Position: The introduction of a methyl group at the C-5 position, as seen in the transition from 14-O-methyloxymorphone to 14-methoxymetopon, can enhance mu-opioid receptor selectivity. nih.govmdpi.com In the context of 14-phenylpropoxy analogues, the 5-methyl group is a feature of the highly potent PPOM. researchgate.net The presence of a 5-methyl group can influence the orientation of the ligand within the receptor binding pocket, potentially leading to enhanced hydrophobic interactions. nih.gov Replacing the 5-methyl group with a benzyl (B1604629) group in 14-methoxymetopon resulted in a compound with largely unchanged mu-receptor affinity and only a modest decrease in analgesic potency, suggesting that this position can tolerate bulky substituents. nih.govacs.org

C-6 Position: Modifications at the C-6 position have been explored to alter the properties of 14-phenylpropoxymorphinans. For instance, replacing the 6-keto group with a glycine (B1666218) conjugate in N-methyl and N-cyclopropylmethyl 14-phenylpropoxy substituted morphinans resulted in compounds that displayed similar high binding affinities to all three opioid receptors as their 6-keto counterparts. acs.orgnih.gov This suggests that the 6-keto group is not essential for the high affinity conferred by the 14-phenylpropoxy substituent. acs.org

C-3 Position: The phenolic hydroxyl group at the C-3 position is a common feature in many potent opioids. In the 14-phenylpropoxy series, this group is also important. However, studies on related 14-alkoxymorphinans have shown that the 3-hydroxyl group is not an absolute requirement for mu-opioid activity. nih.gov O-alkylation at the 3-position of PPOM, creating 3-O-alkyl ethers, resulted in compounds with lower in vivo potency compared to PPOM itself, although they still surpassed the potency of 14-methoxymetopon. researchgate.netnih.gov This indicates that while a free phenolic hydroxyl is beneficial for maximal potency, it is not essential for the powerful analgesic effects of this series.

De Novo Ligand Design and Minimal Structural Requirements for Opioid Activity

The remarkable potency of this compound has made it a valuable lead compound for the de novo design of novel opioid ligands. nih.gov One approach has been to deconstruct the complex morphinan scaffold to identify the minimal structural requirements for opioid receptor binding. nih.gov

Research based on this deconstruction hypothesis has explored whether the opioid activity can be retained with just a basic amine and the phenylpropoxy group, eliminating the traditional tetracyclic morphinan structure and the crucial tyrosine mimetic (the A-ring with the phenolic hydroxyl). nih.gov A series of phenylpropyloxyethylamines were synthesized and found to bind to the mu-opioid receptor, albeit with weaker affinity than the parent compound. nih.gov This finding challenges the long-held belief that a tyrosine-like moiety is essential for mu-opioid binding and suggests that novel, structurally simpler opioids can be designed based on the key pharmacophoric elements of this compound. nih.gov These simplified analogues provide a new starting point for the development of future opioid analgesics. nih.gov

Interactive Data Tables

Opioid Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds

| Compound | Mu (μ) | Delta (δ) | Kappa (κ) | Reference |

|---|---|---|---|---|

| This compound (PPOM) | 0.20 | 0.14 | 0.40 | nih.gov |

| 14-O-Phenylpropyloxymorphone (POMO) | 0.073 | 0.13 | 0.30 | uniroma1.it |

| 14-Methoxymetopon | 0.15 | 11.2 | 26.5 | nih.gov |

| 14-O-Methyloxymorphone | 0.10 | 4.80 | 10.2 | nih.gov |

Antinociceptive Potency of this compound and Reference Opioids

| Compound | Tail-Flick (vs. Morphine) | Hot-Plate (vs. Morphine) | Reference |

|---|---|---|---|

| This compound (PPOM) | ~24,000x | ~8,500x | nih.govnih.gov |

| 14-Methoxymetopon | ~500x | - | nih.gov |

Computational and Theoretical Approaches in 14 Phenylpropoxymetopon Research

Molecular Docking Simulations of Ligand-Receptor Complexes

Molecular docking simulations have been instrumental in elucidating the binding of 14-Phenylpropoxymetopon and related 14-oxygenated N-methylmorphinan-6-ones to the µ-opioid receptor (MOR). These simulations predict the preferred orientation of the ligand within the receptor's binding pocket, identifying key interactions that govern binding affinity and selectivity.

Docking studies reveal that this compound likely adopts a binding pose within the MOR that is characteristic of morphinan-class ligands. The core morphinan (B1239233) scaffold orients in a way that allows for crucial interactions with specific residues in the binding pocket. The protonated nitrogen atom of the ligand is predicted to form a charge-enhanced hydrogen bond with the highly conserved Asp147 in transmembrane helix 3 (TM3) nih.gov. This interaction is a hallmark of opioid ligand binding and is considered essential for anchoring the ligand to the receptor.

Furthermore, the aromatic A-ring of the morphinan structure is positioned within a hydrophobic pocket formed by residues such as Met151, Val236, Ile296, and Val300 nih.gov. The 14-phenylpropoxy substituent, a key feature of this compound, extends into a deeper region of the binding pocket, allowing for additional hydrophobic and van der Waals interactions that contribute to its high affinity. The terminal phenyl group of this chain can interact with hydrophobic residues, further stabilizing the ligand-receptor complex. A water-mediated hydrogen bond between the ligand and His297 in TM6 is also a common feature observed for morphinan-class compounds, contributing to the binding stability nih.gov.

| Interaction Type | Ligand Moiety | Key Receptor Residue(s) | Significance |

|---|---|---|---|

| Charge-Enhanced Hydrogen Bond | Protonated Nitrogen | Asp147 (TM3) | Primary anchor point for the ligand. |

| Hydrophobic Interactions | Aromatic A-ring | Met151, Val236, Ile296, Val300 | Stabilization of the core scaffold. |

| Hydrophobic/van der Waals Interactions | 14-Phenylpropoxy Chain | Hydrophobic pocket residues | Contributes to high binding affinity. |

| Water-Mediated Hydrogen Bond | Relevant functional groups | His297 (TM6) | Enhances binding stability. |

The concept of "binding encoding" refers to how specific chemical features of a ligand translate into its binding affinity and functional activity at the receptor. For this compound, the introduction of the bulky and flexible phenylpropoxy group at the 14-position significantly alters its pharmacological profile compared to its parent compounds.

Studies on a series of 14-oxygenated N-methylmorphinan-6-ones have shown that the nature of the substituent at position 14 has a profound impact on receptor affinity and selectivity nih.gov. While smaller alkoxy groups at this position tend to confer selectivity for the µ-opioid receptor, the larger phenylpropoxy group in this compound leads to high affinity across all three major opioid receptor types (µ, δ, and κ), resulting in a non-selective profile. This suggests that the additional interactions afforded by the phenylpropoxy chain are recognized by common features within the binding pockets of all three receptor subtypes.

The structure of the activated µ-opioid receptor provides a template to understand how these small chemical differences are "encoded." The binding pocket can be considered to have sub-pockets, and the ability of the 14-phenylpropoxy group to occupy one of these sub-pockets, which may be more conserved across opioid receptor subtypes, likely accounts for its broad-spectrum high affinity.

Molecular Dynamics (MD) Simulations to Elucidate Receptor Activation and Ligand Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes in both the ligand and the receptor over time. These simulations provide deeper insights into the process of receptor activation and the role of the surrounding environment.

MD simulations of opioid receptors have identified several "molecular switches" that are crucial for receptor activation. One such switch is the "3-7 lock," a hydrogen bond between residues in TM3 and TM7 that helps to stabilize the inactive state of the receptor researchgate.net. The binding of an agonist, like this compound, is thought to disrupt this lock, leading to a conformational change that initiates the activation cascade.

Simulations of related 14-oxygenated N-methylmorphinan-6-ones suggest that these ligands can influence the tendency to affect the 3-7 lock switch nih.gov. The binding of this compound is expected to induce a conformational rearrangement of the transmembrane helices, particularly an outward movement of the intracellular end of TM6. This movement is a hallmark of G protein-coupled receptor (GPCR) activation and creates a binding site for intracellular signaling proteins like G proteins. The specific dynamics of this conformational change induced by this compound are an area of active research, aiming to understand the molecular basis of its potent agonist activity.

The flexibility of the 14-phenylpropoxy chain is another important factor. MD simulations can explore the different conformations this chain can adopt within the binding pocket, allowing it to optimize its interactions with surrounding residues. This flexibility may enable the ligand to adapt to subtle differences in the binding pockets of the µ, δ, and κ opioid receptors, contributing to its non-selective, high-affinity profile. The dynamic nature of both the ligand and the receptor, as well as the explicit consideration of solvent, provides a more realistic model of the binding event than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies can help in understanding the key structural features that determine their potent analgesic effects and can guide the design of new compounds with improved properties.

The development of QSAR models for 14-alkoxymorphinans relies on the systematic variation of substituents at different positions of the morphinan scaffold and the correlation of these changes with their binding affinities and functional potencies. For instance, studies have shown that increasing the size of the alkoxy group at the 14-position can have a significant impact on the pharmacological profile.

| Structural Modification | Observed Effect on Activity | Implication for Predictive Design |

|---|---|---|

| Introduction of 14-alkoxy group | Generally increases binding affinity and potency compared to 14-hydroxy analogs. | Suggests the 14-position is a key site for modification to enhance efficacy. |

| Increase in size of 14-alkoxy group (e.g., from methoxy (B1213986) to phenylpropoxy) | Leads to a loss of µ-receptor selectivity and an increase in affinity for δ and κ receptors. | Allows for the design of either selective or non-selective ligands by tuning the size and nature of this substituent. |

| Modifications at the 5-position | Can influence the orientation of the ligand in the binding pocket and affect analgesic potency. | Highlights the interplay between different substitution positions in determining the overall pharmacological profile. |

By generating descriptors that quantify various physicochemical properties of the molecules (e.g., steric, electronic, and hydrophobic properties), QSAR models can be built to predict the activity of novel, unsynthesized compounds. This predictive capability is invaluable in the drug discovery process, as it allows for the virtual screening of large libraries of potential compounds and the prioritization of the most promising candidates for synthesis and experimental testing. For the 14-alkoxymorphinan series, QSAR models can help in designing new analogs of this compound with, for example, altered receptor selectivity profiles or improved metabolic stability, while retaining the desired high analgesic potency.

Pharmacophore Modeling and in silico Screening

Computational methods, particularly pharmacophore modeling and in silico screening, have been instrumental in understanding the structural underpinnings of this compound's (PPOM) potent activity and in guiding the discovery of novel opioid ligands. These approaches allow researchers to distill the complex chemical structure of PPOM into a simpler model of essential molecular features required for binding and to use this model to search virtual compound libraries for new drug candidates.

Pharmacophore Modeling

A pharmacophore model represents the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound and its analogs, these models are crucial for understanding their high affinity for opioid receptors.

One significant computational study employed a "Conformationally Sampled Pharmacophore" modeling approach to deconstruct the complex structure of this compound. nih.govnih.gov The goal was to identify the minimal structural components necessary for binding to the µ-opioid receptor (MOR). nih.govnih.gov This research led to a pivotal discovery: compounds could achieve µ-opioid binding without the tyrosine mimetic, a feature historically considered essential for this interaction. nih.govnih.gov The study hypothesized that opioid activity could be retained with just a basic amine and the phenylpropoxy group present in PPOM. nih.gov By synthesizing and testing a series of simplified analogs, researchers confirmed that these two moieties were the core requirements. nih.govnih.gov

Molecular docking and molecular dynamics (MD) simulations have further refined the understanding of the pharmacophoric features of 14-oxygenated N-methylmorphinan-6-ones, including PPOM. acs.orgnih.gov These studies, using the crystal structure of the µ-opioid receptor, have identified crucial non-covalent interactions that facilitate ligand binding and receptor activation. nih.govresearchgate.net The key interactions that define the pharmacophore for this class of compounds include:

A Charge-Enhanced Hydrogen Bond: Formed between the protonated nitrogen of the morphinan scaffold and the residue Aspartate 147 (D1473.32). acs.orgnih.gov

Hydrophobic Interactions: The aromatic ring of the morphinan core is embedded within a pocket of hydrophobic residues, including Methionine 151 (M1513.36), Valine 236 (V2365.42), Isoleucine 296 (I2966.51), and Valine 300 (V3006.55). acs.orgnih.gov

Additional Hydrophobic Pocket: The 14-phenylpropoxy group extends into an additional hydrophobic pocket, forming favorable interactions that contribute significantly to the high affinity of PPOM. For related compounds, this pocket involves residues like Isoleucine 144 (I1443.29). acs.orgnih.gov

Water-Mediated Hydrogen Bond: An interaction with Histidine 297 (H2976.52) is common to many morphinan-class ligands. acs.orgnih.gov

The table below summarizes the binding affinities of key deconstructed analogs of this compound, which were used to validate the pharmacophore model. nih.govnih.gov

| Compound Name | µ-Opioid Receptor Binding Affinity (Ki, nM) |

|---|---|

| N-methyl-N-phenylpropyl-2-(3-phenylpropoxy)ethanamine | 1520 |

| 2-(cinnamyloxy)-N-methyl-N-phenethylethanamine | 1680 |

In silico Screening

In silico (or virtual) screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.commdpi.comarxiv.org Pharmacophore models derived from potent ligands like this compound serve as powerful filters for these screening campaigns. researchgate.net

The general workflow involves using the validated 3D pharmacophore model as a query to rapidly screen databases containing millions of virtual compounds. Molecules that match the pharmacophoric features (e.g., possess a basic amine, a hydrophobic aromatic group, and a phenylpropoxy-like moiety in the correct spatial arrangement) are selected as "hits." These hits are then subjected to further computational analysis, such as molecular docking, to predict their binding mode and estimate their binding affinity to the target receptor. nrfhh.com

Docking studies on 14-oxygenated morphinans provide the structural basis for evaluating virtual screening hits. acs.orgnih.gov The simulations reveal the crucial role of the ligand's orientation within the µ-OR binding site. researchgate.net The nature of the substituent at the 14-position is particularly important, as arylalkyl groups (like the phenylpropoxy group in PPOM) can form additional hydrophobic interactions compared to smaller alkyl groups, which is a key factor in the enhanced affinity of these compounds. acs.org This knowledge allows researchers to prioritize virtual hits that can adopt a similar binding pose and engage with the same key receptor residues.

The table below details the key molecular interactions identified through docking studies, which are critical for assessing potential ligands during in silico screening. acs.orgnih.gov

| Receptor Residue | Ball-and-stick Numbering | Type of Interaction | Interacting Ligand Moiety |

|---|---|---|---|

| Aspartate (Asp) | D1473.32 | Charge-enhanced hydrogen bond | Basic Nitrogen |

| Histidine (His) | H2976.52 | Water-mediated hydrogen bond | 4,5α-epoxy group |

| Methionine (Met) | M1513.36 | Hydrophobic | Aromatic Ring |

| Valine (Val) | V2365.42 | Hydrophobic | Aromatic Ring |

| Isoleucine (Ile) | I2966.51 | Hydrophobic | Aromatic Ring |

| Valine (Val) | V3006.55 | Hydrophobic | Aromatic Ring |

| Isoleucine (Ile) | I1443.29 | Hydrophobic | 14-Arylalkyl Substituent |

Through these computational and theoretical approaches, the unique structural attributes of this compound are leveraged to understand ligand-receptor interactions at a molecular level and to accelerate the discovery of new, potentially safer and more effective analgesics. acs.org

Analytical Methodologies for Research on 14 Phenylpropoxymetopon

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Samples

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 14-Phenylpropoxymetopon and for assessing the purity of research samples. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure of morphinan (B1239233) derivatives. While specific NMR data for this compound is not extensively published, analysis of its structural analogues provides insight into expected spectral characteristics. For instance, the ¹H NMR spectrum of a deconstructed analog, N-benzyl-N-methyl-2-(3-phenylpropoxy)ethanamine, shows characteristic signals for the phenyl and propoxy groups. nih.gov In the context of this compound, specific proton and carbon chemical shifts would confirm the presence and connectivity of the morphinan core, the N-methyl group, the C5-methyl group, and the defining 14-phenylpropoxy substituent.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of a morphinan derivative would typically exhibit characteristic absorption bands corresponding to hydroxyl, carbonyl, and aromatic C-H and C=C vibrations. researchgate.net For this compound, key expected IR absorptions would include those for the phenolic hydroxyl group, the C6-keto group, and the ether linkage of the phenylpropoxy group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The UV spectrum of morphine, a related compound, exhibits a characteristic absorbance maximum around 285 nm. lww.comresearchgate.net It is expected that this compound would have a similar UV absorption profile, which can be used for purity assessment and quantification.

| Spectroscopic Technique | Application | Expected Observations for this compound |

| ¹H NMR | Structural Elucidation | Signals corresponding to aromatic, morphinan, N-methyl, and phenylpropoxy protons. |

| ¹³C NMR | Structural Elucidation | Resonances for all unique carbon atoms in the molecule. |

| IR Spectroscopy | Functional Group Identification | Absorption bands for O-H (phenol), C=O (ketone), C-O-C (ether), and aromatic C-H bonds. |

| UV-Vis Spectroscopy | Purity Assessment & Quantification | Absorbance maximum characteristic of the phenolic morphinan structure. |

Chromatographic Methods for Isolation and Quantification in Research Matrices

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from reaction mixtures and biological matrices. High-Performance Liquid Chromatography (HPLC) is the most prominent of these methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of opioid compounds. bohrium.comsigmaaldrich.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed, utilizing a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol, often with gradient elution to ensure adequate separation from impurities and metabolites. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector set at the absorbance maximum of the compound. researchgate.net

For quantitative analysis, a calibration curve is constructed using standards of known concentration. The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

| HPLC Parameter | Typical Conditions for Morphinan Analysis |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Elution | Gradient |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | DAD or UV at ~285 nm |

Mass Spectrometry Applications in Metabolite Identification in Preclinical Models

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and quantifying metabolites of drug candidates in preclinical models. nih.govmerckmillipore.comoup.com

In preclinical studies, this compound would be administered to animal models, and biological samples such as plasma, urine, and feces would be collected. These samples would then be analyzed to identify potential metabolites. The metabolism of opioids can involve various biotransformations, including N-demethylation, O-demethylation, glucuronidation, and hydroxylation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An LC-MS/MS method would be developed for the sensitive and selective detection of this compound and its metabolites. rug.nlnih.govforensicresources.org After separation by HPLC, the analytes are ionized, typically using electrospray ionization (ESI), and then detected by a mass spectrometer. By comparing the mass spectra of the parent compound with those of potential metabolites found in the biological samples, the metabolic pathways can be elucidated. The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of metabolites, further aiding in their structural identification.

| Potential Metabolic Pathway | Expected Mass Shift from Parent Compound |

| N-demethylation | -14 Da (CH₂) |

| O-demethylation | -14 Da (CH₂) |

| Glucuronidation | +176 Da (C₆H₈O₆) |

| Hydroxylation | +16 Da (O) |

Future Directions in Academic Research on 14 Phenylpropoxymetopon

Exploration of Unexplored Pharmacological Mechanisms at the Molecular and Cellular Level

While initial studies have successfully characterized 14-Phenylpropoxymetopon as a potent, non-selective opioid receptor agonist with high affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors, a deeper understanding of its interactions at the molecular and cellular levels remains a promising area for future research. nih.govresearchgate.net Current knowledge indicates that the introduction of a 14-phenylpropoxy group into the morphinan (B1239233) scaffold dramatically increases binding affinity across all three major opioid receptor types. researchgate.net

Future investigations could focus on the following:

Downstream Signaling Pathways: Beyond receptor binding, the specific intracellular signaling cascades activated by this compound are not fully elucidated. Research into G-protein coupling preferences, adenylyl cyclase inhibition, and β-arrestin recruitment would provide a more comprehensive pharmacological profile. Understanding if this compound exhibits biased agonism—preferentially activating certain pathways over others—could have significant implications for its therapeutic potential and side-effect profile.

Receptor Trafficking: The effects of this compound on opioid receptor internalization, desensitization, and recycling are unknown. Studies examining these processes at a cellular level could offer insights into the potential for tolerance development associated with this compound.

Allosteric Modulation: Investigating whether this compound interacts with any allosteric binding sites on the opioid receptors could reveal novel mechanisms of action. Such interactions could contribute to its remarkable potency.

Development of Novel Synthetic Routes and Derivatization Strategies

The synthesis of this compound has been described as part of a broader exploration of 14-alkoxymorphinans. nih.govresearchgate.net The existing synthetic strategies provide a solid foundation for future medicinal chemistry efforts.

Future research in this area could pursue:

Novel Synthetic Methodologies: The development of more efficient, stereoselective, or scalable synthetic routes to this compound and its analogues would facilitate further pharmacological investigation. This could involve exploring new catalytic methods or novel protecting group strategies.

Derivatization for Enhanced Selectivity: While this compound is a non-selective agonist, targeted derivatization could yield analogues with improved selectivity for a specific opioid receptor subtype. nih.govresearchgate.net Modifications could be systematically made to various parts of the molecule, including:

The N-substituent, where groups other than methyl (e.g., cyclopropylmethyl, phenethyl) have been shown to alter the pharmacological profile of morphinans. acs.org

The phenyl ring of the propoxy group, where the introduction of substituents could modulate receptor affinity and selectivity.

The C-6 carbonyl group, which could be modified to explore its role in receptor interaction.

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of a library of this compound derivatives would lead to a more refined understanding of the SAR for this class of compounds. This could guide the rational design of new ligands with desired pharmacological properties. For instance, deconstructed analogs of this compound have been synthesized to identify the minimal structural requirements for opioid receptor binding. nih.gov

Utilization of this compound as a Research Tool for Opioid Receptor Biology

The high affinity and potency of this compound make it an excellent candidate as a research tool for probing the intricacies of opioid receptor biology. nih.govresearchgate.net

Potential applications include:

Radiolabeling: The synthesis of a radiolabeled version of this compound (e.g., with tritium (B154650) or carbon-14) would create a valuable radioligand for in vitro binding assays. Its high affinity would allow for precise quantification and characterization of opioid receptors in various tissues and cell preparations.

Fluorescent Probes: The development of fluorescently tagged derivatives of this compound could enable real-time imaging of opioid receptor dynamics in living cells. This would be a powerful tool for studying receptor trafficking, dimerization, and interactions with other proteins.

Pharmacological Probes: Due to its potent and non-selective nature, this compound can be used as a standard or reference compound in a wide range of in vitro and in vivo pharmacological assays to characterize the activity of novel opioid ligands.

Advanced Computational Studies to Refine Ligand-Receptor Models

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. While such studies have been applied to other morphinans, a dedicated and in-depth computational analysis of this compound's interaction with opioid receptors is a logical next step. researchgate.net

Future computational research could involve:

Molecular Docking and Dynamics: Performing molecular docking simulations of this compound into the crystal structures of the mu, delta, and kappa opioid receptors would provide insights into its binding pose and key molecular interactions. Subsequent molecular dynamics simulations could then be used to explore the stability of these interactions and the conformational changes induced in the receptor upon binding.

Free Energy Calculations: Advanced computational methods, such as free energy perturbation or thermodynamic integration, could be employed to calculate the binding free energy of this compound to the different opioid receptors. These calculations could help to rationalize its high affinity and provide a quantitative framework for guiding the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies: By combining experimental data from a series of this compound analogues with computational descriptors, QSAR models could be developed. These models would be valuable for predicting the opioid receptor affinity and activity of yet-to-be-synthesized compounds, thereby accelerating the discovery of new lead candidates.

Data Tables

Table 1: Opioid Receptor Binding Affinities of this compound

| Compound | Mu (μ) Ki (nM) | Delta (δ) Ki (nM) | Kappa (κ) Ki (nM) |

| This compound | 0.073 | 0.13 | 0.30 |

Data sourced from rodent brain membranes. frontiersin.org

Table 2: In Vivo Antinociceptive Potency of this compound in Mice

| Assay | Potency Relative to Etorphine |

| Tail-flick | 25-fold greater |

| Hot-plate | 10-fold greater |

| Paraphenylquinone writhing | 2.5-fold greater |

Data reflects relative potency and highlights the compound's powerful analgesic effects. nih.gov

Q & A

Q. How can mixed-methods approaches enhance understanding of PPOM’s adverse effect profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。